
3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide” belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide” are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Synthesis and Characterization of Isoxazole Derivatives
Isoxazole derivatives, including those similar to 3,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-4-sulfonamide, are synthesized for various scientific applications. Filimonov et al. (2006) describe the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, highlighting the process's key steps and discussing the scope and limitations of the developed approach (Filimonov et al., 2006). This research underlines the versatility of isoxazole compounds in chemical synthesis, providing a foundation for further exploration of their applications.
Pharmacological and Chemotherapeutic Properties
Research on isoxazole derivatives often explores their pharmacological and chemotherapeutic potential. For instance, Schnitzer and Foster (1946) investigated 3,4-dimethyl-5-sulfanilamido-isoxazole, finding it to have good solubility and low toxicity, along with chemotherapeutic activity against a range of pathogenic microorganisms (Schnitzer & Foster, 1946). Such studies indicate the potential of isoxazole derivatives in developing new antimicrobial agents.
Antimicrobial Activity
The synthesis and antibacterial activity of sulfonamide isoxazolo[5,4-b]pyridines were explored by Poręba et al. (2015), who synthesized a series of novel compounds and tested them for antibacterial and antiproliferative activity. Their findings revealed that certain derivatives showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli (Poręba et al., 2015). This underscores the significance of isoxazole derivatives in searching for new antibacterial agents.
Photochromic Properties and Material Science Applications
Isoxazole derivatives also find applications in material science, such as in the development of photochromic materials. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating the materials' potential in applications requiring light-induced changes in properties (Ortyl et al., 2002).
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
特性
IUPAC Name |
3,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6-10(8(3)17-13-6)18(14,15)12-5-9-4-11-16-7(9)2/h4,12H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHRNWJWHASGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

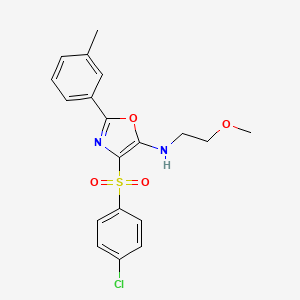
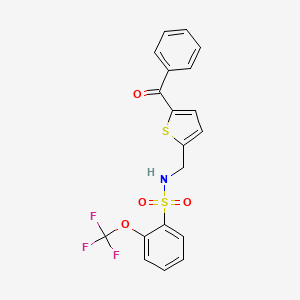
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)
![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2716730.png)
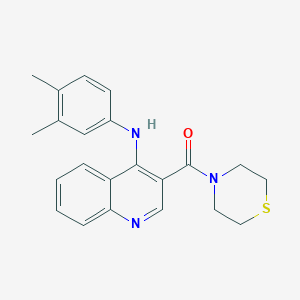
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)
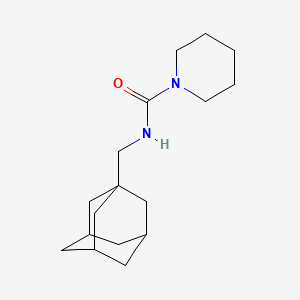
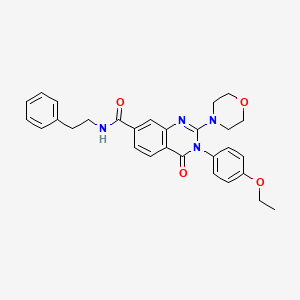
![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)
